molecular formula C8H16O3S B14351113 2-Methoxybutyl 3-sulfanylpropanoate CAS No. 91386-21-9

2-Methoxybutyl 3-sulfanylpropanoate

Cat. No.: B14351113
CAS No.: 91386-21-9
M. Wt: 192.28 g/mol
InChI Key: ZBLYSTIVGHMGHN-UHFFFAOYSA-N
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Description

2-Methoxybutyl 3-sulfanylpropanoate is an organic compound with the molecular formula C8H16O3S It is a derivative of propanoic acid, featuring a methoxybutyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxybutyl 3-sulfanylpropanoate typically involves the esterification of 3-sulfanylpropanoic acid with 2-methoxybutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Methoxybutyl 3-sulfanylpropanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfinic or sulfonic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfinic acid or sulfonic acid derivatives.

    Reduction: 2-Methoxybutyl 3-hydroxypropanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Methoxybutyl 3-sulfanylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxybutyl 3-sulfanylpropanoate involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the ester group can undergo hydrolysis, releasing the active sulfanylpropanoic acid, which can interact with enzymes and other proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Butyl 3-sulfanylpropanoate: Similar structure but with a butyl group instead of a methoxybutyl group.

    Methyl 3-sulfanylpropanoate: Contains a methyl group instead of a methoxybutyl group.

    Ethyl 3-sulfanylpropanoate: Features an ethyl group instead of a methoxybutyl group.

Uniqueness

2-Methoxybutyl 3-sulfanylpropanoate is unique due to the presence of the methoxybutyl group, which imparts different physical and chemical properties compared to its analogs

Properties

CAS No.

91386-21-9

Molecular Formula

C8H16O3S

Molecular Weight

192.28 g/mol

IUPAC Name

2-methoxybutyl 3-sulfanylpropanoate

InChI

InChI=1S/C8H16O3S/c1-3-7(10-2)6-11-8(9)4-5-12/h7,12H,3-6H2,1-2H3

InChI Key

ZBLYSTIVGHMGHN-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)CCS)OC

Origin of Product

United States

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